molecular formula C26H17BrClNO5S B5036063 4-{benzoyl[(4-chlorophenyl)sulfonyl]amino}-2-bromophenyl benzoate

4-{benzoyl[(4-chlorophenyl)sulfonyl]amino}-2-bromophenyl benzoate

Cat. No. B5036063
M. Wt: 570.8 g/mol
InChI Key: LHALYHAVHFAJCK-UHFFFAOYSA-N
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Description

4-{benzoyl[(4-chlorophenyl)sulfonyl]amino}-2-bromophenyl benzoate, also known as BCSAB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. BCSAB is a member of the class of compounds known as sulfonylureas and is structurally related to other sulfonylurea drugs used in the treatment of diabetes.

Mechanism of Action

The exact mechanism of action of 4-{benzoyl[(4-chlorophenyl)sulfonyl]amino}-2-bromophenyl benzoate is not fully understood. However, it is believed that 4-{benzoyl[(4-chlorophenyl)sulfonyl]amino}-2-bromophenyl benzoate targets the mitochondria of cancer cells, leading to the disruption of their energy metabolism and ultimately causing cell death.
Biochemical and Physiological Effects:
Studies have shown that 4-{benzoyl[(4-chlorophenyl)sulfonyl]amino}-2-bromophenyl benzoate can cause changes in the levels of various biochemical markers in cancer cells, including the activation of caspase enzymes and the inhibition of Akt signaling pathways. 4-{benzoyl[(4-chlorophenyl)sulfonyl]amino}-2-bromophenyl benzoate has also been found to induce oxidative stress in cancer cells, leading to DNA damage and cell death.

Advantages and Limitations for Lab Experiments

One advantage of using 4-{benzoyl[(4-chlorophenyl)sulfonyl]amino}-2-bromophenyl benzoate in lab experiments is its specificity for cancer cells. 4-{benzoyl[(4-chlorophenyl)sulfonyl]amino}-2-bromophenyl benzoate has been found to have minimal toxicity to normal cells, making it a promising candidate for cancer therapy. However, one limitation is the lack of clinical data on the safety and efficacy of 4-{benzoyl[(4-chlorophenyl)sulfonyl]amino}-2-bromophenyl benzoate in humans.

Future Directions

Future research on 4-{benzoyl[(4-chlorophenyl)sulfonyl]amino}-2-bromophenyl benzoate could focus on optimizing its synthesis and developing more efficient methods for its delivery to cancer cells. Additionally, studies could investigate the potential use of 4-{benzoyl[(4-chlorophenyl)sulfonyl]amino}-2-bromophenyl benzoate in combination with other cancer therapies to enhance its anti-tumor effects. Finally, more research is needed to determine the long-term safety and efficacy of 4-{benzoyl[(4-chlorophenyl)sulfonyl]amino}-2-bromophenyl benzoate in humans.

Synthesis Methods

The synthesis of 4-{benzoyl[(4-chlorophenyl)sulfonyl]amino}-2-bromophenyl benzoate involves the reaction of 4-bromo-2-fluorobenzonitrile with 4-chlorobenzenesulfonyl chloride in the presence of a base. The resulting intermediate is then reacted with benzoyl chloride to produce 4-{benzoyl[(4-chlorophenyl)sulfonyl]amino}-2-bromophenyl benzoate.

Scientific Research Applications

4-{benzoyl[(4-chlorophenyl)sulfonyl]amino}-2-bromophenyl benzoate has been studied for its potential use in the treatment of cancer. Research has shown that 4-{benzoyl[(4-chlorophenyl)sulfonyl]amino}-2-bromophenyl benzoate has anti-proliferative effects on various cancer cell lines, including breast, lung, and prostate cancer cells. 4-{benzoyl[(4-chlorophenyl)sulfonyl]amino}-2-bromophenyl benzoate has also been found to induce apoptosis, or programmed cell death, in cancer cells.

properties

IUPAC Name

[4-[benzoyl-(4-chlorophenyl)sulfonylamino]-2-bromophenyl] benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H17BrClNO5S/c27-23-17-21(13-16-24(23)34-26(31)19-9-5-2-6-10-19)29(25(30)18-7-3-1-4-8-18)35(32,33)22-14-11-20(28)12-15-22/h1-17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHALYHAVHFAJCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)N(C2=CC(=C(C=C2)OC(=O)C3=CC=CC=C3)Br)S(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H17BrClNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

570.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-[Benzoyl-(4-chlorophenyl)sulfonylamino]-2-bromophenyl] benzoate

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